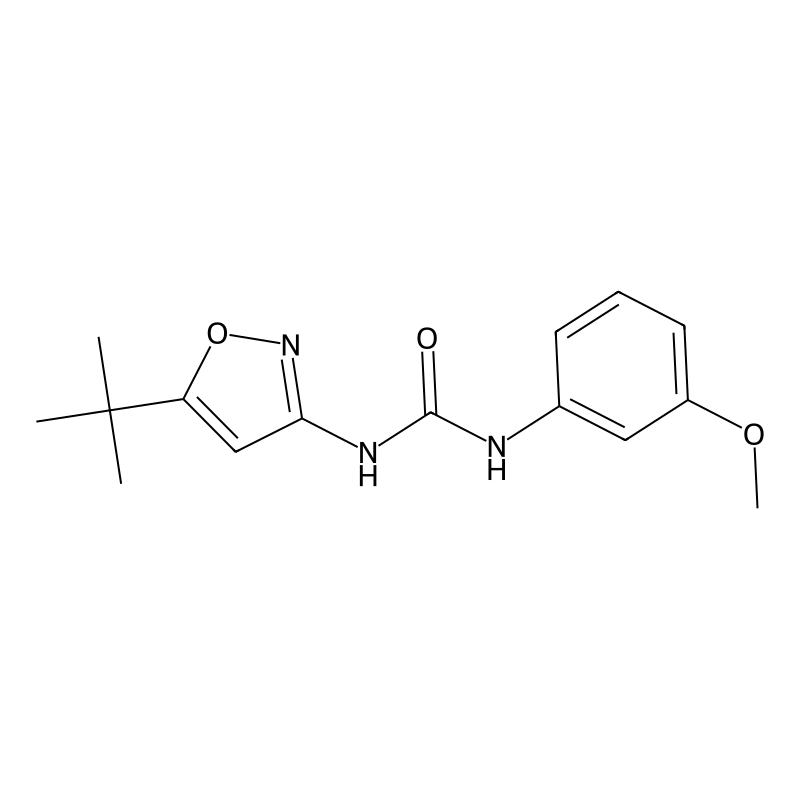

1-(5-(tert-Butyl)isoxazol-3-yl)-3-(3-methoxyphenyl)urea

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(5-(tert-Butyl)isoxazol-3-yl)-3-(3-methoxyphenyl)urea is a synthetic compound belonging to the class of isoxazole derivatives, which are characterized by a five-membered heterocyclic structure containing one nitrogen and one oxygen atom. This compound features a tert-butyl group on the isoxazole ring and a methoxyphenyl moiety linked through a urea functional group. Its unique structure suggests potential biological activities, particularly in medicinal chemistry.

- Nucleophilic Substitution: The urea nitrogen can act as a nucleophile, allowing for substitutions that modify the phenyl or isoxazole rings.

- Hydrolysis: Under acidic or basic conditions, the urea bond may hydrolyze, leading to the formation of corresponding amines and carboxylic acids.

- Cyclization Reactions: The presence of functional groups may allow for cyclization, forming more complex structures.

Research indicates that compounds similar to 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(3-methoxyphenyl)urea exhibit significant biological activities. For instance, derivatives of isoxazole have been identified as inhibitors of various kinases, including FLT3 (FMS-like tyrosine kinase 3), which plays a crucial role in hematopoiesis and is implicated in certain leukemias . The specific compound under discussion may exhibit similar inhibitory properties due to its structural characteristics.

The synthesis of 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(3-methoxyphenyl)urea can be achieved through several steps:

- Formation of Isoxazole: Start with the condensation of tert-butylhydrazine with an appropriate carbonyl compound to form the isoxazole ring.

- Urea Formation: React the isoxazole derivative with an isocyanate or carbamate to introduce the urea linkage.

- Phenyl Substitution: Finally, attach the 3-methoxyphenyl group via nucleophilic substitution or coupling reactions.

This multi-step synthesis often requires careful control of reaction conditions to ensure high yields and purity.

The potential applications of 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(3-methoxyphenyl)urea include:

- Pharmaceutical Development: As a potential therapeutic agent targeting specific kinases involved in cancer progression.

- Biochemical Research: Useful in studying enzyme inhibition and signaling pathways related to cancer biology.

- Chemical Biology: Could serve as a tool compound for investigating biological processes involving isoxazole derivatives.

Interaction studies are essential for understanding how 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(3-methoxyphenyl)urea interacts with biological targets. Techniques such as:

- Molecular Docking: To predict binding affinities and orientations with target proteins.

- In Vitro Assays: To evaluate the effectiveness of the compound against specific enzymes or cell lines.

- Pharmacokinetic Studies: To assess absorption, distribution, metabolism, and excretion properties.

These studies help elucidate the compound's mechanism of action and therapeutic potential.

Several compounds share structural features with 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(3-methoxyphenyl)urea. Here are some notable examples:

Uniqueness

The uniqueness of 1-(5-(tert-butyl)isoxazol-3-yl)-3-(3-methoxyphenyl)urea lies in its specific combination of substituents that may enhance selectivity and potency against particular biological targets compared to other derivatives. The presence of both tert-butyl and methoxy groups could provide distinct electronic and steric properties that influence its biological interactions.